molecular formula C13H15N3 B2414628 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine CAS No. 2059917-84-7

5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine

Cat. No. B2414628
CAS RN: 2059917-84-7
M. Wt: 213.284
InChI Key: ZWVAZCFZYJSBEE-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine, also known as JNJ-42153605, is a small molecule drug that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry

While specific applications in medicinal chemistry remain to be fully explored, the compound’s cyclopropyl and pyrazole moieties offer intriguing possibilities. Researchers may investigate its interactions with biological targets and evaluate its potential as a lead compound for drug development .

Kamzolova, S. V., & Morgunov, I. G. (2019). Microbial synthesis of (2R,3S)-isocitric acid: Current state and prospectsApplied Microbiology and Biotechnology, 103(2), 463–474. Heretsch, P., Tiefenbacher, K., & Maier, M. E. (2008). Synthesis of (2R,3S)-isocitric acid by fermentationOrganic Letters, 10(24), 5617–5620. Kong, Q., Yuan, J., Gao, L., Zhao, S., Jiang, W., Huang, Y., … & Li, Q. (2018). 2,3-Butanediol, a volatile compound, contributes to the systemic resistance against tobacco mosaic virus in tobacco. Scientific Reports, 8(1), 1–11.

properties

IUPAC Name

5-[(1R,2R)-2-methylcyclopropyl]-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAZCFZYJSBEE-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine

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